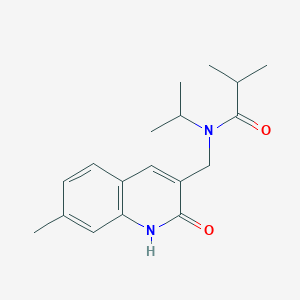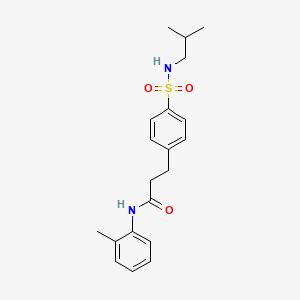
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide, commonly known as IBSP, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been found to have potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of IBSP is not fully understood, but it has been proposed that it works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. In cancer cells, IBSP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neurons, IBSP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
IBSP has been found to have various biochemical and physiological effects, including the modulation of gene expression, the regulation of oxidative stress and inflammation, and the inhibition of bacterial growth. In cancer cells, IBSP has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In neurons, IBSP has been found to upregulate the expression of antioxidant genes and downregulate the expression of pro-inflammatory genes. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
IBSP has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, there are also some limitations to its use, including its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on IBSP, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of IBSP and to identify its specific targets and pathways. Finally, the development of more efficient and cost-effective synthesis methods for IBSP could facilitate its widespread use in scientific research.
Conclusion
IBSP is a sulfonamide-based compound that has potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action involves the modulation of specific enzymes and signaling pathways that are involved in various cellular processes. IBSP has several advantages for lab experiments, but also has some limitations to its use. Future research on IBSP should focus on investigating its potential therapeutic applications in other fields, understanding its mechanism of action, and developing more efficient synthesis methods.
Synthesis Methods
IBSP can be synthesized through a multistep process that involves the reaction of o-toluidine with 4-(chlorosulfonyl)phenyl isocyanate to produce N-(o-tolyl)-4-(chlorosulfonyl)aniline. This intermediate product is then reacted with isobutylamine to produce N-isobutyl-N-(o-tolyl)-4-(chlorosulfonyl)aniline, which is further reacted with propanoyl chloride to produce the final product, IBSP.
Scientific Research Applications
IBSP has been found to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, IBSP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, IBSP has been found to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, IBSP has been found to exhibit antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
N-(2-methylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)14-21-26(24,25)18-11-8-17(9-12-18)10-13-20(23)22-19-7-5-4-6-16(19)3/h4-9,11-12,15,21H,10,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPXQUGBFUXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


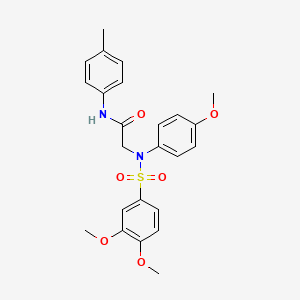

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
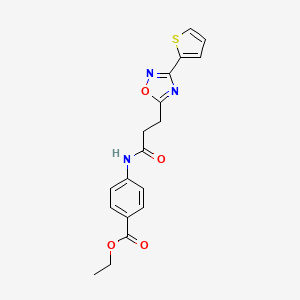
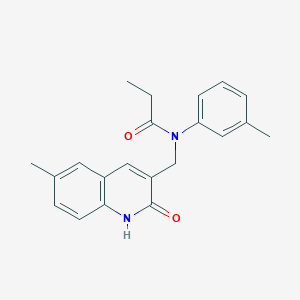
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)


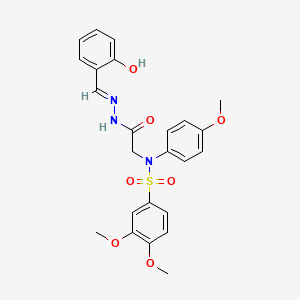
![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)
